Pregnanetriolone

Vue d'ensemble

Description

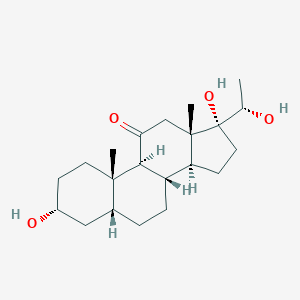

Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone. It is a metabolite of 21-deoxycortisol and plays a significant role in the diagnosis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency. This compound is typically found in the urine of patients with this condition, and its levels can be used as a biomarker for screening and monitoring treatment .

Méthodes De Préparation

Industrial Production Methods: Industrial production methods for pregnanetriolone are not well-documented. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Pregnanetriolone can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can produce different hydroxylated steroids.

Applications De Recherche Scientifique

Diagnostic Applications

Pregnanetriolone serves as a critical diagnostic marker for congenital adrenal hyperplasia (CAH), particularly the classical form caused by 21-hydroxylase deficiency. Its measurement in urine can help differentiate between affected and unaffected individuals:

- Detection in Newborn Screening : Elevated levels of this compound in urine samples are indicative of CAH. A study demonstrated that using gas chromatography/mass spectrometry (GC-MS), researchers could accurately measure pregnanetriolone levels to establish a definitive diagnosis of classical 21-hydroxylase deficiency in both term and preterm neonates .

- Differentiation from Other Conditions : Pregnanetriolone can help distinguish CAH from other adrenal disorders, such as P450 oxidoreductase deficiency (PORD). The ratio of pregnanetriolone to tetrahydrocortisone has been shown to provide clarity in diagnosis .

Research on Steroid Metabolism

This compound is involved in studies examining steroid metabolism and its implications for various endocrine disorders:

- Polycystic Ovary Syndrome (PCOS) : Research has indicated that some patients with PCOS exhibit abnormal enzymatic activity leading to increased production of pregnanetriolone. This suggests a potential link between steroid metabolism and the pathophysiology of PCOS .

- Steroid Profiling : In studies analyzing steroid profiles in various conditions, this compound has been used alongside other metabolites to provide insights into adrenal function and dysfunction .

Case Study 1: Newborn Screening for CAH

A systematic review highlighted the effectiveness of measuring urinary this compound levels in newborns suspected of having CAH. The study involved analyzing urine samples from neonates with elevated blood 17α-hydroxyprogesterone levels. Results indicated that this compound levels provided a clear distinction between those with classical CAH and controls, with no overlap observed in the measured values .

Case Study 2: Preterm Infants with 21-Hydroxylase Deficiency

Mécanisme D'action

Pregnanetriolone exerts its effects primarily through its role in steroid metabolism. It is a metabolite of 21-deoxycortisol and is involved in the biosynthesis of other steroid hormones. The exact molecular targets and pathways are not well-defined, but it is known to be a marker for adrenal gland function and steroidogenesis .

Comparaison Avec Des Composés Similaires

Pregnanetriol: Another metabolite of 21-deoxycortisol, used as a biomarker for congenital adrenal hyperplasia.

Pregnanediol: A metabolite of progesterone, used in the diagnosis of various hormonal disorders.

Pregnenolone: A precursor to various steroid hormones, involved in multiple metabolic pathways.

Uniqueness: Pregnanetriolone is unique in its specific role as a biomarker for 21-hydroxylase deficiency. Its levels in urine provide a definitive diagnosis for this condition, distinguishing it from other similar compounds that may not have the same diagnostic specificity .

Activité Biologique

Pregnanetriolone, a steroid hormone metabolite, is derived from progesterone and plays a significant role in various biological processes, particularly in the context of adrenal steroidogenesis and neuroactive functions. This article explores the biological activity of this compound, focusing on its metabolic pathways, receptor interactions, and clinical implications.

Overview of this compound

This compound is primarily produced through the metabolism of progesterone and is involved in the synthesis of other steroid hormones. It is an important marker in assessing adrenal function and steroid biosynthesis. The compound's biological activity is closely linked to its interactions with various receptors, influencing physiological processes such as stress response, metabolism, and neuroactivity.

Metabolic Pathways

This compound is synthesized from progesterone via several enzymatic reactions:

- Conversion of Cholesterol to Pregnenolone : This initial step is catalyzed by the enzyme CYP11A1.

- Formation of Progesterone : Pregnenolone is converted to progesterone through the action of 3β-hydroxysteroid dehydrogenase (HSD3B2).

- Conversion to this compound : Progesterone undergoes hydroxylation processes involving enzymes such as CYP21A2 and CYP17A1.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Reaction Description |

|---|---|

| CYP11A1 | Converts cholesterol to pregnenolone |

| HSD3B2 | Converts pregnenolone to progesterone |

| CYP21A2 | Converts progesterone to 11-deoxycorticosterone |

| CYP17A1 | Hydroxylates progesterone to produce androgen precursors |

GABA Receptor Modulation

This compound exhibits significant neuroactive properties, particularly in modulating GABA_A receptors. Research indicates that it acts as a non-competitive antagonist at high concentrations, thereby influencing synaptic transmission and neuronal excitability. This property suggests its potential role in neuroprotection and modulation of anxiety-related behaviors.

- Study Findings : In electrophysiological studies, this compound demonstrated a capacity to block GABA_A receptor function in a concentration-dependent manner, highlighting its dual role as both an agonist and antagonist depending on the context .

Role in Adrenal Disorders

This compound's levels are crucial for diagnosing adrenal disorders such as Congenital Adrenal Hyperplasia (CAH). The ratio of this compound to cortisol metabolites serves as a diagnostic marker for assessing steroidogenic enzyme deficiencies.

- Clinical Relevance : In patients with CAH, altered ratios of this compound indicate specific enzyme blockages, aiding in targeted therapeutic approaches .

Case Studies

- Congenital Adrenal Hyperplasia : A study involving patients with CAH indicated that measuring this compound levels could effectively differentiate between various enzyme deficiencies. The use of specific ratios involving this compound provided insights into the underlying genetic mutations affecting steroidogenesis .

- Neuroactive Effects : In a clinical setting, individuals exhibiting anxiety disorders showed altered levels of this compound compared to healthy controls. This correlation suggests that fluctuations in its levels may contribute to anxiety pathophysiology .

Propriétés

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXHNDWEHDGQD-ZQRGSSBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316846 | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-99-6 | |

| Record name | Pregnanetriolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanetriolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnanetriolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOPREGNANETRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanetriolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the diagnostic significance of pregnanetriolone?

A: this compound is a key diagnostic marker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. [, , , , , ] This deficiency leads to the accumulation of cortisol precursors, including 21-deoxycortisol, which is subsequently metabolized into this compound. Elevated urinary this compound levels, especially after ACTH stimulation, are indicative of this condition. [, , , ]

Q2: Can this compound be used to differentiate between different types of CAH?

A: Yes, research suggests that this compound is particularly useful in differentiating 21-hydroxylase deficiency from other enzyme deficiencies, like 3β-hydroxysteroid dehydrogenase deficiency. [] In 21-hydroxylase deficiency, this compound levels are elevated, while in 3β-hydroxysteroid dehydrogenase deficiency, they are usually absent. [, ]

Q3: Is this compound a reliable marker for CAH in preterm infants?

A: While elevated 17α-hydroxyprogesterone levels are commonly used for CAH screening in newborns, this marker can be unreliable in preterm infants due to potential interference from other steroids. [, ] Research has shown that measuring urinary this compound using gas chromatography/mass spectrometry in selected ion monitoring (GCMS-SIM) can provide a definitive diagnosis of classic 21-hydroxylase deficiency in both term and preterm neonates. [, ]

Q4: Can this compound help differentiate between CAH and P450 oxidoreductase deficiency (PORD)?

A: Yes, recent research suggests a two-step diagnostic approach utilizing urinary steroid metabolites can differentiate between these conditions. [, ] The ratio of this compound to tetrahydrocortisone (THE) can distinguish both classic and non-classic 21-hydroxylase deficiency from PORD. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C21H34O4, and its molecular weight is 346.5 g/mol. [, ]

Q6: What analytical techniques are used to measure this compound levels?

A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely regarded as the gold standard for measuring this compound levels in urine. [, , , , , , , ] This method offers high sensitivity and specificity, even at low concentrations. [, ] Other methods, like spectrophotometry and fluorescence high-performance liquid chromatography (HPLC), have also been explored. [, ]

Q7: How are this compound conjugates measured?

A: this compound is excreted in urine primarily as glucuronide and sulfate conjugates. [] To measure these conjugates, urine samples undergo enzymatic hydrolysis using β-glucuronidase, followed by extraction and analysis using techniques like gas chromatography. [, , ]

Q8: How has research on this compound contributed to understanding polycystic ovary syndrome (PCOS)?

A: Studies investigating the presence of this compound in some PCOS patients revealed an unusual enzymatic activity in their ovarian tissue. [, ] These ovaries exhibited 11β-hydroxylase activity specifically towards C-21-deoxysteroids, leading to the production of this compound. [, ] This finding suggests a potential link between aberrant steroid metabolism and the development of PCOS in certain individuals.

Q9: Are there any therapeutic applications of this compound itself?

A: Currently, this compound is not used therapeutically. Its value lies primarily in its diagnostic significance for adrenal disorders. [, , ] Treatment for conditions like CAH focuses on replacing deficient hormones like cortisol and suppressing excess androgen production. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.